Vinglycinate
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Overview
Description
Vinglycinate is a derivative of vinblastine, a vinca alkaloid known for its antineoplastic properties. This compound was first synthesized in the 1960s and has been demonstrated to be a safer alternative to other vinca alkaloids while maintaining comparable activity for the treatment of leukemia in vivo . It has shown beneficial responses in various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .
Preparation Methods
Vinglycinate is synthesized through a series of chemical reactions starting from vinblastine. The synthetic route involves the modification of vinblastine by introducing a glycine moiety to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Vinglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
Vinglycinate has been extensively studied for its antitumor activity. It has shown therapeutic effects in experimental tumors similar to those observed with vincristine, including 100% “cure” of P-1534 leukemia, but with greatly reduced toxicity . In clinical trials, this compound has been employed in the treatment of various malignant diseases, demonstrating beneficial responses in Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma . Additionally, this compound is used in preclinical studies to investigate its potential as a safer alternative to other vinca alkaloids .
Mechanism of Action
The mechanism of action of vinglycinate involves the inhibition of microtubule formation, similar to other vinca alkaloids. This compound binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization. This leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and apoptosis of cancer cells . The molecular targets of this compound include tubulin and other proteins involved in cell division and apoptosis pathways .
Comparison with Similar Compounds
Vinglycinate is similar to other vinca alkaloids such as vinblastine, vincristine, vindesine, and vinleurosine. this compound is unique in its reduced toxicity and comparable antitumor activity. While vinblastine and vincristine are widely used in clinical practice, this compound offers a safer alternative with fewer side effects . Other similar compounds include vinrosidine and vinleurosine, which also exhibit antitumor activity but differ in their chemical structure and toxicity profiles .
Conclusion
This compound is a promising compound with significant potential in cancer treatment. Its unique properties, including reduced toxicity and comparable antitumor activity, make it a valuable alternative to other vinca alkaloids. Ongoing research continues to explore its applications and mechanisms of action, further establishing its role in the field of oncology.
Properties
CAS No. |
865-24-7 |
---|---|
Molecular Formula |
C48H63N5O9 |
Molecular Weight |
854.0 g/mol |
IUPAC Name |
methyl 11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3 |
InChI Key |
YNSIUGHLISOIRQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinglycinate; Vinglicinato; Vinglycinatum |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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